molecular formula C13H10N2O B1517054 3-(4-Aminophenoxy)benzonitrile CAS No. 305801-18-7

3-(4-Aminophenoxy)benzonitrile

Cat. No. B1517054
M. Wt: 210.23 g/mol
InChI Key: VIAKQBRLRUIQHB-UHFFFAOYSA-N
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Description

“3-(4-Aminophenoxy)benzonitrile” is a chemical compound with the molecular weight of 210.24 . It is used in the synthesis of various polyimides .


Molecular Structure Analysis

The molecular structure of 4-(3-aminophenyl)benzonitrile, a compound similar to 3-(4-Aminophenoxy)benzonitrile, was studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes of 4-(3-aminophenyl)benzonitrile .


Chemical Reactions Analysis

The polymerization process of 4-(3-aminophenyl)benzonitrile was tracked by a multi-purpose method, and ammonia gas was detected during the cross-linking processing for the first time .


Physical And Chemical Properties Analysis

The physical form of 3-(4-Aminophenoxy)benzonitrile is a powder . It has a melting point of 84-88 degrees Celsius . The polyimides prepared from 2,6-bis(4-aminophenoxy)benzonitrile exhibited excellent solubility in NMP, DMF, DMAc, DMSO, THF, and CHCl3 .

Scientific Research Applications

Material Science: Polymer Film Curing

3-(4-Aminophenoxy)benzonitrile: is utilized in the curing process of polymer films. Spectroscopic ellipsometry has been employed to study the imidization of films made from this compound, revealing that significant film imidization occurs at temperatures above 200°C . This compound is part of a class of materials that retain a high degree of their room temperature polarization even at elevated temperatures, making them suitable for high-temperature applications .

Pharmaceuticals: Molecular Docking Studies

In pharmaceutical research, 3-(4-Aminophenoxy)benzonitrile has been studied for its interaction with biological targets. Molecular docking studies have been performed to explore the interaction between this compound and the Influenza endonuclease inhibitor, which could lead to the development of new antiviral drugs .

Chemical Synthesis: Intermediate for Aromatic Compounds

This compound serves as an intermediate in the synthesis of various aromatic compounds. It has been used in the green synthesis of benzonitrile derivatives, which are key intermediates for producing a range of chemicals including benzoic acid, benzylamine, and benzamide .

Chromatography: Analytical Standard

3-(4-Aminophenoxy)benzonitrile: can be used as an analytical standard in chromatographic methods. Its well-defined molecular structure and stability under various conditions make it suitable for use in establishing chromatographic baselines and calibrations .

Analytical Research: Vibrational Spectroscopy

The compound’s molecular structure has been characterized using Density Functional Theory (DFT), supported by experimental analysis of vibrational modes through spectroscopy. This makes it valuable in analytical research for understanding molecular vibrations and interactions .

Life Science: NMR and LC-MS Studies

In life sciences, 3-(4-Aminophenoxy)benzonitrile is used in Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) studies to understand the behavior of organic molecules and their interactions with biological systems .

properties

IUPAC Name

3-(4-aminophenoxy)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O/c14-9-10-2-1-3-13(8-10)16-12-6-4-11(15)5-7-12/h1-8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIAKQBRLRUIQHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201306403
Record name 3-(4-Aminophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminophenoxy)benzonitrile

CAS RN

305801-18-7
Record name 3-(4-Aminophenoxy)benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=305801-18-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Aminophenoxy)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201306403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Saxena, PV Prabhakaran, VL Rao… - Polymer …, 2005 - Wiley Online Library
A series of polyamides and poly(amide‐imide)s was prepared by direct polycondensation of ether and nitrile group containing aromatic diamines with aromatic dicarboxylic acids and …
Number of citations: 29 onlinelibrary.wiley.com

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